Mufemilast

Description

a PDE4 inhibitor for the treatment of psoriasis

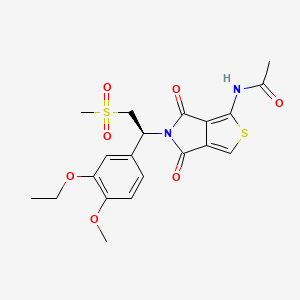

Structure

2D Structure

3D Structure

Properties

CAS No. |

1255909-03-5 |

|---|---|

Molecular Formula |

C20H22N2O7S2 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

N-[5-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4,6-dioxothieno[3,4-c]pyrrol-3-yl]acetamide |

InChI |

InChI=1S/C20H22N2O7S2/c1-5-29-16-8-12(6-7-15(16)28-3)14(10-31(4,26)27)22-19(24)13-9-30-18(21-11(2)23)17(13)20(22)25/h6-9,14H,5,10H2,1-4H3,(H,21,23)/t14-/m1/s1 |

InChI Key |

PRSNGWLHNWGOKD-CQSZACIVSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=CSC(=C3C2=O)NC(=O)C)OC |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=CSC(=C3C2=O)NC(=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mufemilast's Ripple Effect: A Technical Deep Dive into its Downstream Signaling Pathways

For Immediate Release

TIANJIN, China – Mufemilast (also known as Hemay005), an orally administered small molecule inhibitor of phosphodiesterase-4 (PDE4), is under development by Tianjin Hemay Pharmaceutical for the treatment of a range of inflammatory conditions including psoriasis, atopic dermatitis, and ulcerative colitis.[1][2] As a targeted therapy, this compound’s efficacy stems from its ability to modulate the intricate downstream signaling pathways that govern the inflammatory response. This technical guide provides an in-depth exploration of the core molecular mechanisms of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its downstream effects.

The Central Mechanism: Elevating Intracellular cAMP

The primary mechanism of action for this compound is the selective inhibition of the PDE4 enzyme.[3] PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes, including the control of inflammation.[4] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within immune and other cell types.[5] This elevation of intracellular cAMP is the linchpin of this compound's anti-inflammatory effects, initiating a cascade of downstream signaling events.

Downstream Signaling Cascades of this compound

The increased intracellular cAMP levels triggered by this compound lead to the modulation of two principal signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (Epac) pathway. These pathways act in concert to suppress pro-inflammatory responses and promote anti-inflammatory processes.

Activation of the PKA-CREB Anti-Inflammatory Axis

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[6][7] Activated PKA phosphorylates a variety of downstream targets, most notably the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB (pCREB) translocates to the nucleus where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. A key outcome of CREB activation is the increased expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5] IL-10 plays a crucial role in suppressing the activity of pro-inflammatory immune cells and the production of pro-inflammatory cytokines.

dot

Caption: this compound-induced PKA-CREB signaling pathway.

Suppression of the Pro-Inflammatory NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of both PKA and Epac by increased cAMP levels converges to inhibit the NF-κB signaling pathway.[6][7][8] This inhibition is a cornerstone of the anti-inflammatory effects of PDE4 inhibitors like this compound. By suppressing NF-κB, this compound leads to the downregulation of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, IL-17, IL-22, and IL-23.[5]

dot

Caption: Inhibition of the NF-κB pathway by this compound.

Quantitative Data on Downstream Effects

While specific preclinical data on the IC50 and EC50 values for this compound's modulation of downstream signaling molecules are not extensively available in the public domain, the following table summarizes the expected quantitative outcomes based on its mechanism as a PDE4 inhibitor. For comparative context, data for other PDE4 inhibitors are included where available.

| Parameter | This compound (Expected Outcome) | Comparative Data (Other PDE4 Inhibitors) |

| cAMP Accumulation | Increase in intracellular cAMP levels. | Roflumilast has been shown to effectively increase intracellular cAMP. |

| IC50 for Cytokine Inhibition | ||

| TNF-α | Potent inhibition. | Apremilast has demonstrated inhibition of TNF-α production. |

| IL-6 | Significant inhibition. | |

| IL-12 | Significant inhibition. | |

| IL-17 | Significant inhibition. | |

| IL-22 | Significant inhibition. | |

| IL-23 | Potent inhibition. | |

| EC50 for Cytokine Upregulation | ||

| IL-10 | Potent upregulation. | Apremilast has been shown to increase IL-10 production. |

Note: The table represents expected outcomes for this compound based on its class. Specific quantitative data for this compound from preclinical studies by Tianjin Hemay Pharmaceutical are not publicly available at this time.

Key Experimental Protocols

The elucidation of this compound's downstream signaling pathways would involve a series of established in vitro and in vivo experimental protocols. The following are detailed methodologies for key experiments that would be employed to characterize the effects of this compound.

cAMP Accumulation Assay

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., U937) are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation by other PDEs) and then treated with varying concentrations of this compound or a vehicle control.

-

Cell Lysis: After a specified incubation period, cells are lysed to release intracellular contents.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value for this compound-induced cAMP accumulation.

dot

Caption: Workflow for cAMP Accumulation Assay.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines.

Methodology:

-

Cell Culture and Stimulation: PBMCs or other relevant immune cells are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) in the presence of varying concentrations of this compound or a vehicle control.

-

Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-23, IL-10) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[9][10]

-

Data Analysis: Dose-response curves are generated to determine the IC50 values for the inhibition of pro-inflammatory cytokines and the EC50 values for the upregulation of anti-inflammatory cytokines.

NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on NF-κB activation.

Methodology:

-

Cell Line: A cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element is used.[6][11]

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of this compound, and an IC50 value is determined.

Western Blot for PKA Substrate Phosphorylation

Objective: To confirm the activation of the PKA pathway by assessing the phosphorylation of its downstream substrates.[7][8]

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control, and whole-cell lysates are prepared.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of PKA substrates (e.g., phospho-CREB) and total protein as a loading control.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate, and the relative phosphorylation levels are quantified.

dot

Caption: Western Blot workflow for PKA activation.

Conclusion

This compound represents a targeted approach to the treatment of inflammatory diseases by specifically inhibiting PDE4 and thereby increasing intracellular cAMP levels. This primary action triggers a cascade of downstream signaling events, primarily through the activation of the PKA-CREB pathway and the inhibition of the pro-inflammatory NF-κB pathway. The net effect is a rebalancing of the immune response, characterized by a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines. Further disclosure of preclinical and clinical data will provide a more detailed quantitative understanding of this compound's potent anti-inflammatory profile and its precise effects on these critical downstream signaling pathways.

References

- 1. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]

- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]

- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation | PLOS Biology [journals.plos.org]

- 7. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Mufemilast regulation of anti-inflammatory cytokines

An In-Depth Technical Guide to Mufemilast's Regulation of Anti-Inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly Hemay005) is a novel, orally administered small-molecule inhibitor of phosphodiesterase-4 (PDE4) currently in late-stage clinical development for various autoimmune diseases, including psoriasis and ulcerative colitis.[1][2] Its mechanism of action centers on the modulation of the intracellular second messenger cyclic adenosine monophosphate (cAMP), leading to a dual anti-inflammatory effect: the suppression of pro-inflammatory mediators and the potentiation of anti-inflammatory cytokines. This technical guide provides an in-depth examination of the core signaling pathways modulated by this compound, with a specific focus on its role in upregulating anti-inflammatory cytokines. It includes a summary of available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key molecular interactions and workflows.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

This compound is a selective inhibitor of the PDE4 enzyme. PDE4 is the predominant phosphodiesterase isoform in most immune and inflammatory cells, where it is responsible for the hydrolytic degradation of cAMP into its inactive form, 5'-AMP.[3] By inhibiting PDE4, this compound prevents this degradation, leading to an accumulation of intracellular cAMP.

This elevation of cAMP is the central node from which the anti-inflammatory effects of this compound emanate. Increased cAMP levels activate Protein Kinase A (PKA), a key downstream effector.[4] PKA, in turn, phosphorylates and activates the cAMP Response Element-Binding protein (CREB), a pivotal transcription factor.[5] Activated, phosphorylated CREB (p-CREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of specific genes, thereby modulating their transcription.[6][7] A critical outcome of CREB activation is the increased transcription and subsequent production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][8]

Simultaneously, the increase in cAMP can interfere with pro-inflammatory signaling pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[9][10] This leads to the reduced production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-17, and IL-23.[11]

Signaling Pathway Diagram

Caption: this compound's core mechanism of action.

Quantitative Data Presentation

While detailed quantitative data on cytokine modulation from this compound's clinical trials are not yet fully published, results from Phase II studies in ulcerative colitis provide clinical efficacy endpoints.[5] Furthermore, preclinical comparisons to other PDE4 inhibitors offer context for its anti-inflammatory potency.[3][12]

Table 1: Clinical Efficacy and Safety Data for this compound

| Indication | Study Phase | Treatment Arms | Key Endpoint | Result | Adverse Events (vs. Apremilast) | Reference |

|---|---|---|---|---|---|---|

| Ulcerative Colitis (Moderate-to-Severe) | Phase II | 45 mg BID, 60 mg BID, Placebo | Clinical Remission (Week 12) | 45 mg: 35.5%60 mg: 43.3%Placebo: 9.7% | Not Reported | [5] |

| Ulcerative Colitis (Moderate-to-Severe) | Phase II | 45 mg BID, 60 mg BID, Placebo | Clinical Response (Week 12) | 45 mg: 87.1%60 mg: 80.0%Placebo: 41.9% | Not Reported | [5] |

| Psoriasis | Phase III | this compound (60mg BID) | Safety (vs. Apremilast) | Diarrhea: 14.7% (vs. 31.0%)Nausea: 24.2% (vs. 22.0%) | Data from a 36-week core period. |[3] |

Table 2: Comparative Anti-inflammatory Activity of Oral PDE4 Inhibitors

| Compound | Target | Metric | Finding | Implication | Reference |

|---|---|---|---|---|---|

| This compound vs. Apremilast | Psoriasis (PDX Mouse Model) | Therapeutic Effect | Demonstrated equivalent therapeutic effects at equivalent exposure levels. | Suggests comparable in-vivo anti-inflammatory efficacy to an established PDE4 inhibitor. | [3] |

| ME3183 vs. Apremilast | Inflammatory Cytokine Production (Preclinical) | Potency (IC50) | 5- to 40-fold more potent in inhibiting production of IL-10, TNF, and IFN-γ. | Highlights the potential for next-generation PDE4 inhibitors to have enhanced cytokine modulation activity. |[12] |

Detailed Experimental Protocols

To assess the biological activity of this compound and its effects on the cAMP/PKA/CREB signaling axis and subsequent cytokine production, several key in vitro and ex vivo assays are essential.

Experimental Workflow Diagram

Caption: General workflow for assessing this compound's in-vitro activity.

Protocol 3.1: Quantification of IL-10 in Cell Supernatant by ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of IL-10 secreted into cell culture supernatants.

Materials:

-

Human IL-10 ELISA Kit (e.g., from RayBiotech, R&D Systems, or similar), typically includes:

-

Pre-coated 96-well plate (anti-human IL-10 capture antibody)

-

Biotinylated anti-human IL-10 detection antibody

-

Lyophilized recombinant human IL-10 standard

-

Streptavidin-HRP conjugate

-

Assay Diluent, Wash Buffer, TMB Substrate, Stop Solution

-

-

Cell culture supernatants (collected from Protocol 3.0)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and disposable tips

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[13] Reconstitute the lyophilized IL-10 standard to create a stock solution. Perform serial dilutions of the standard in Assay Diluent to generate a standard curve (e.g., from 500 pg/mL down to ~7.8 pg/mL).[14]

-

Sample Addition: Add 100 µL of each standard, blank (Assay Diluent), and experimental sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

-

Incubation (Capture): Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C.[13]

-

Washing: Aspirate the liquid from each well. Wash each well 3-4 times with 300-350 µL of 1x Wash Buffer.[4] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.

-

Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[13]

-

Washing: Repeat the wash step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.[13]

-

Washing: Repeat the wash step as described in step 4.

-

Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 5-30 minutes at room temperature in the dark. Monitor for color development.[13][14]

-

Reaction Stop: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the mean absorbance for each set of duplicates. Subtract the mean blank absorbance. Plot a standard curve of the mean absorbance versus the known concentrations of the IL-10 standards. Use this curve to determine the concentration of IL-10 in the experimental samples.

Protocol 3.2: Analysis of CREB Phosphorylation by Western Blot

This protocol details the detection and semi-quantitative analysis of phosphorylated CREB (p-CREB at Ser133) relative to total CREB in cell lysates.

Materials:

-

Cell lysates (collected from Protocol 3.0, prepared in RIPA buffer with phosphatase and protease inhibitors)

-

SDS-PAGE equipment (gels, running buffer, power supply)

-

Western blotting equipment (transfer apparatus, PVDF or nitrocellulose membranes, transfer buffer)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibodies: Rabbit anti-p-CREB (Ser133) and Rabbit anti-total CREB

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Sample Preparation: Thaw cell lysates on ice. Determine protein concentration using a BCA or Bradford assay. To an aliquot of lysate, add an equal volume of 2x Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes to denature proteins.[15]

-

Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).[7] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by observing the pre-stained ladder on the membrane.[7]

-

Membrane Blocking: Place the membrane in blocking buffer (5% BSA in TBST is often preferred for phospho-antibodies) and incubate for 1 hour at room temperature with gentle agitation.[15][16]

-

Primary Antibody Incubation (p-CREB): Dilute the anti-p-CREB primary antibody in blocking buffer (e.g., 1:1000 dilution).[10] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]

-

Washing: Decant the antibody solution. Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[16]

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:3000-1:5000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[10]

-

Washing: Repeat the wash step as described in step 6.

-

Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.[16]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing (for Total CREB): To normalize for protein loading, the membrane can be stripped of antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with the anti-total CREB primary antibody, followed by the secondary antibody and detection steps as above.[10]

-

Data Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to p-CREB (~43 kDa) and total CREB.[9] Express the p-CREB signal as a ratio relative to the total CREB signal for each sample.

Conclusion

This compound represents a significant advancement in the class of oral PDE4 inhibitors, leveraging a well-defined molecular mechanism to exert broad anti-inflammatory effects. By increasing intracellular cAMP, it activates the PKA/CREB signaling cascade, leading to the enhanced production of the key anti-inflammatory cytokine IL-10. This, combined with its suppression of major pro-inflammatory pathways, provides a dual mechanism to rebalance the immune response in autoimmune diseases. While comprehensive clinical data on its cytokine-modulating effects are still emerging, preclinical evidence and early clinical results underscore its potential as an effective and well-tolerated oral therapy for conditions like psoriasis and ulcerative colitis.[3][5] The experimental protocols outlined herein provide a robust framework for further investigation into the nuanced immunomodulatory properties of this compound and related compounds.

References

- 1. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound - Tianjin Hemay Biotech - AdisInsight [adisinsight.springer.com]

- 3. www1.hkexnews.hk [www1.hkexnews.hk]

- 4. file.elabscience.com [file.elabscience.com]

- 5. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]

- 6. gene-quantification.de [gene-quantification.de]

- 7. gladstone.org [gladstone.org]

- 8. oncotarget.com [oncotarget.com]

- 9. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]

- 10. Phosphorylation of CREB at Serine 142 and 143 Is Essential for Visual Cortex Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soeagra.com [soeagra.com]

- 12. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. nwlifescience.com [nwlifescience.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

In-Depth Technical Guide: PDE4 Subtype Selectivity of Hemay005 (Mufemilast)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemay005, also known as Mufemilast, is a novel, orally active small-molecule inhibitor of phosphodiesterase-4 (PDE4) currently under clinical development for the treatment of various chronic inflammatory diseases, including psoriasis, Behçet's disease, and ulcerative colitis. Emerging evidence suggests that Hemay005 possesses a unique mechanism of action, distinguishing it from other PDE4 inhibitors. This technical guide provides a comprehensive overview of the available data on the PDE4 subtype selectivity of Hemay005, its mechanism of action, and the experimental methodologies relevant to its evaluation.

Introduction to PDE4 and Subtype Selectivity

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines.

The PDE4 enzyme family is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D. These subtypes are differentially expressed in various tissues and cell types, and they play distinct roles in cellular functions. Notably, PDE4B and PDE4D are predominantly expressed in immune and inflammatory cells, making them attractive targets for anti-inflammatory therapies. It is hypothesized that selective inhibition of these subtypes may offer an improved therapeutic window, minimizing the side effects associated with non-selective PDE4 inhibitors, such as nausea and emesis, which are often linked to PDE4D inhibition in the central nervous system.

Hemay005 (this compound): Mechanism of Action

Hemay005 is characterized as a selective PDE4 inhibitor. A key distinguishing feature of Hemay005 is its proposed dual mechanism of action. It is described as both a PDE4B protein expression blocker and a PDE4 inhibitor . This suggests that beyond enzymatic inhibition, Hemay005 may also downregulate the synthesis of the PDE4B enzyme, potentially leading to a more profound and sustained anti-inflammatory effect.

Quantitative Analysis of PDE4 Subtype Selectivity

While specific IC50 or Ki values for Hemay005 against each of the four PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) are not yet publicly available in peer-reviewed literature, preliminary information from commercial suppliers indicates a general in vitroIC50 of 80-120 nM for PDE4 . The assertion of its dual action on PDE4B strongly implies a degree of selectivity for this subtype.

For comparative purposes, the table below will be populated with the specific IC50 values for Hemay005 against each PDE4 subtype as this information becomes publicly available.

| PDE4 Subtype | Hemay005 (this compound) IC50 (nM) |

| PDE4A | Data Not Available |

| PDE4B | Data Not Available |

| PDE4C | Data Not Available |

| PDE4D | Data Not Available |

| General PDE4 | 80 - 120 |

Experimental Protocols for Determining PDE4 Subtype Selectivity

The determination of PDE4 subtype selectivity is crucial for the characterization of novel inhibitors. While the specific protocols used for Hemay005 have not been detailed in public documents, standard industry practices involve a variety of in vitro enzymatic and cell-based assays.

In Vitro Enzymatic Assays

Biochemical assays using purified, recombinant human PDE4 subtypes are the gold standard for determining the intrinsic inhibitory potency of a compound.

Typical Experimental Workflow:

Figure 1: Workflow for a typical in vitro PDE4 enzymatic assay.

Methodology Details:

-

Enzyme Source: Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used.

-

Substrate: A common substrate is tritiated cAMP ([3H]-cAMP).

-

Assay Buffer: A suitable buffer containing divalent cations (e.g., MgCl2) is used to maintain optimal enzyme activity.

-

Inhibitor Preparation: Hemay005 is serially diluted to a range of concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.

-

Detection: The amount of hydrolyzed substrate (e.g., [3H]-AMP) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), filtration assays, or chromatographic separation.

-

Data Analysis: The percentage of inhibition at each concentration of Hemay005 is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by assessing the compound's ability to penetrate cell membranes and engage the target in a cellular environment.

Typical Experimental Workflow:

Figure 2: Workflow for a typical cell-based PDE4 functional assay.

Methodology Details:

-

Cell Lines: Cell lines endogenously expressing a specific PDE4 subtype or engineered to overexpress a particular subtype are used.

-

cAMP Induction: Intracellular cAMP levels are elevated using a stimulating agent such as forskolin or a specific Gs-coupled receptor agonist.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of Hemay005.

-

cAMP Measurement: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or reporter gene assays.

-

Data Analysis: The ability of Hemay005 to potentiate the agonist-induced cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathway

The anti-inflammatory effects of Hemay005 are mediated through the modulation of the cAMP signaling pathway.

Figure 3: Simplified cAMP signaling pathway and the inhibitory action of Hemay005.

By inhibiting PDE4, Hemay005 prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a downregulation of pro-inflammatory cytokine production and an upregulation of anti-inflammatory cytokines, which is the basis of the therapeutic effect of Hemay005 in inflammatory diseases.

Conclusion

Hemay005 (this compound) is a promising new PDE4 inhibitor with a potential dual mechanism of action that may confer selectivity for the PDE4B subtype. While comprehensive quantitative data on its subtype selectivity is not yet fully available, its progression through clinical trials for various inflammatory conditions highlights its therapeutic potential. Further publication of preclinical data will be crucial for a complete understanding of its selectivity profile and for guiding its future clinical development and application. This guide will be updated as more specific information on the PDE4 subtype selectivity of Hemay005 becomes available in the public domain.

References

The Pharmacodynamics of Mufemilast in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mufemilast (also known as Hemay005) is an orally administered, selective small-molecule inhibitor of phosphodiesterase-4 (PDE4). By elevating intracellular cyclic adenosine monophosphate (cAMP) levels in immune cells, this compound modulates the inflammatory response, positioning it as a promising therapeutic agent for a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its effects on immune cells. It includes a summary of its mechanism of action, available quantitative data from preclinical and clinical studies, and detailed methodologies for key clinical trials. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.

Introduction

This compound is a novel therapeutic candidate being developed for the treatment of various inflammatory conditions, including psoriasis, atopic dermatitis, and ulcerative colitis.[1][2] Its targeted action on PDE4, an enzyme crucial in the inflammatory cascade, allows for the modulation of both pro-inflammatory and anti-inflammatory pathways.[3] This guide synthesizes the current knowledge on the pharmacodynamics of this compound, offering a technical resource for professionals in the field of drug development and immunology.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, a key second messenger in various cells, including immune cells like T cells, macrophages, and dendritic cells.[3]

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).[4]

Furthermore, increased cAMP levels interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway for the transcription of pro-inflammatory cytokines. This interference results in the downregulation of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-23 (IL-23).[3] The dual effect of upregulating anti-inflammatory cytokines and downregulating pro-inflammatory cytokines underlies the therapeutic potential of this compound in immune-mediated diseases.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound.

Table 1: In Vitro PDE4 Inhibition

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 | 80-120 nM | PDE4 | [5] |

Table 2: Clinical Efficacy in Plaque Psoriasis (Phase 3, NCT04102241)

| Endpoint (Week 16) | This compound (60 mg BID) | Placebo | p-value | Reference |

| PASI-75 Response Rate | 53.6% | 16.0% | <0.0001 | [5] |

| sPGA Success (Clear/Almost Clear) | 31.3% | 6.4% | <0.0001 | [5] |

Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2)

| Endpoint (Week 12) | This compound (45 mg BID) | This compound (60 mg BID) | Placebo | p-value (vs. Placebo) | Reference |

| Clinical Remission Rate | 35.5% | 43.3% | 9.7% | 0.031 / 0.004 | [6] |

| Clinical Response Rate | 87.1% | 80.0% | 41.9% | Not Reported | [6] |

| Mucosal Healing | 41.9% | 66.7% | 16.1% | Not Reported | [6] |

Experimental Protocols

Detailed protocols for the key clinical trials are summarized below based on publicly available information.

Phase 3 Trial in Moderate-to-Severe Plaque Psoriasis (NCT04102241)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5]

-

Participants: 216 patients with moderate-to-severe chronic plaque psoriasis.[5]

-

Intervention:

-

This compound 60 mg administered orally twice daily (PO BID).[5]

-

Placebo administered orally twice daily.

-

-

Duration: 16 weeks of treatment.[5]

-

Primary Endpoints:

-

Psoriasis Area and Severity Index (PASI) 75 Response: The proportion of patients achieving at least a 75% reduction in their PASI score from baseline at week 16.[5]

-

Static Physician's Global Assessment (sPGA) Success: The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16.[5]

-

-

Statistical Analysis: Efficacy was assessed by comparing the response rates between the this compound and placebo groups.

Phase 2 Trial in Moderate-to-Severe Ulcerative Colitis

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 induction trial.[6]

-

Participants: 91 Chinese patients with moderate-to-severe ulcerative colitis who had received at least one prior conventional or advanced therapy.[6]

-

Intervention:

-

Randomization: Patients were randomized in a 1:1:1 ratio to the three treatment arms.[6]

-

Duration: 12 weeks of treatment.[6]

-

Primary Endpoint:

-

Clinical Remission Rate: The proportion of patients achieving clinical remission at week 12.[6]

-

-

Secondary Endpoints:

-

Statistical Analysis: The primary endpoint was evaluated by comparing the clinical remission rates in the this compound groups to the placebo group.[6]

Conclusion

This compound demonstrates a clear pharmacodynamic profile as a selective PDE4 inhibitor, leading to the modulation of key inflammatory pathways in immune cells. The available data from in vitro and clinical studies support its potential as an effective oral treatment for immune-mediated inflammatory diseases such as psoriasis and ulcerative colitis. Further research, particularly the publication of detailed preclinical data on cytokine inhibition and the full protocols of clinical trials, will provide a more complete understanding of its therapeutic profile and will be crucial for its continued development and potential regulatory approval.

References

- 1. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. A Phase 2a, Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled Trial of IBD98-M Delayed-Release Capsules to Induce Remission in Patients with Active and Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]

Mufemilast's Role in the cAMP Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mufemilast (also known as Hemay005) is an orally administered, small molecule, selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] By targeting PDE4, this compound modulates the cyclic adenosine monophosphate (cAMP) signaling cascade, a critical pathway in the regulation of inflammatory responses. This technical guide provides an in-depth examination of the mechanism of action of this compound, focusing on its role within the cAMP signaling pathway. The document will cover its biochemical activity, downstream effects on inflammatory mediators, and the experimental protocols used to characterize its function.

Introduction to the cAMP Signaling Cascade and the Role of PDE4

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in cellular signal transduction, mediating a wide array of physiological processes, including inflammation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).

The PDE superfamily comprises 11 families of enzymes that hydrolyze cyclic nucleotides. PDE4 is a cAMP-specific enzyme and is the predominant PDE isoform expressed in immune and inflammatory cells, such as T cells, monocytes, macrophages, and neutrophils.[3][4] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. The differential expression of these subtypes in various tissues and cell types allows for a fine-tuned regulation of cAMP signaling.[5]

In inflammatory cells, elevated levels of cAMP are generally associated with an anti-inflammatory state.[6] Increased cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10).[4] Furthermore, elevated cAMP can inhibit the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[4]

By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 effectively dampens these anti-inflammatory signals, leading to a pro-inflammatory cellular state characterized by the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23.[4] Selective inhibition of PDE4, therefore, represents a key therapeutic strategy for a range of inflammatory diseases.

This compound: A Selective PDE4 Inhibitor

This compound is a novel, orally available small molecule that selectively inhibits the PDE4 enzyme.[1][2] This selectivity is crucial for its therapeutic action and for minimizing off-target effects that can be associated with non-selective PDE inhibitors.

Biochemical Potency

Preclinical studies have demonstrated this compound's potent inhibitory activity against the PDE4 enzyme. While specific IC50 values for each PDE4 subtype (A, B, C, and D) are not publicly available, the overall in vitro IC50 for PDE4 has been reported.

| Compound | Target | IC50 (in vitro) | Reference |

| This compound | PDE4 | 80-120 nM | [Probechem Biochemicals] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potency of this compound is a key determinant of its therapeutic efficacy. By effectively inhibiting PDE4 at nanomolar concentrations, it can lead to a significant increase in intracellular cAMP levels in target cells.

Mechanism of Action: this compound's Modulation of the cAMP Signaling Cascade

The primary mechanism of action of this compound is the inhibition of PDE4, which leads to an accumulation of intracellular cAMP. This increase in cAMP triggers a cascade of downstream signaling events that ultimately result in a shift from a pro-inflammatory to an anti-inflammatory state.

Downstream Effects on Cytokine Production

The elevation of intracellular cAMP by this compound leads to a significant modulation of cytokine production in inflammatory cells. Specifically, it has been shown to downregulate the production of pro-inflammatory cytokines while upregulating the synthesis of anti-inflammatory cytokines.

| Cytokine | Effect of this compound | Implication | Reference |

| Pro-inflammatory | |||

| TNF-α | Downregulation | Reduction of a key mediator of inflammation | [General PDE4i effect] |

| IL-6 | Downregulation | Attenuation of systemic inflammatory responses | [General PDE4i effect] |

| IL-23 | Downregulation | Inhibition of the Th17 pathway, crucial in psoriasis | [General PDE4i effect] |

| Anti-inflammatory | |||

| IL-10 | Upregulation | Promotion of an anti-inflammatory and immunoregulatory environment | [General PDE4i effect] |

Note: While the general effects of selective PDE4 inhibitors on these cytokines are well-established, specific dose-response data for this compound are not publicly available.

Experimental Protocols

The characterization of this compound's activity relies on a series of well-defined in vitro and cell-based assays. The following sections describe the general methodologies for key experiments.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4 enzyme.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP to 5'-AMP by a purified recombinant PDE4 enzyme. The amount of remaining cAMP or generated 5'-AMP is then quantified.

Materials:

-

Purified recombinant human PDE4 enzyme

-

This compound (or other test compounds)

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Detection reagents (e.g., fluorescently labeled anti-cAMP antibody, or a coupled enzyme system to detect 5'-AMP)

-

Microplate reader (fluorescence, luminescence, or absorbance based on the detection method)

Procedure:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

In a microplate, add the PDE4 enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop reagent or by heat inactivation).

-

Add the detection reagents and incubate as per the manufacturer's instructions.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of this compound on intracellular cAMP concentrations in a relevant cell line.

Principle: This cell-based assay involves treating cells with this compound and then measuring the resulting changes in intracellular cAMP levels. Common detection methods include competitive immunoassays (e.g., ELISA) or reporter gene assays.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cell line overexpressing a specific PDE4 subtype)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay

-

A cell stimulant to induce cAMP production (e.g., forskolin or a specific GPCR agonist)

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based)

-

Microplate reader

Procedure:

-

Culture the cells in a multi-well plate until they reach the desired confluency.

-

Pre-treat the cells with this compound or vehicle control for a defined period.

-

Add a phosphodiesterase inhibitor (e.g., IBMX) to all wells.

-

Stimulate the cells with an agent that increases cAMP production (e.g., forskolin).

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular contents.

-

Transfer the cell lysates to the assay plate of the cAMP detection kit.

-

Follow the manufacturer's protocol for the cAMP detection kit.

-

Measure the signal using a microplate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

Analyze the dose-dependent effect of this compound on cAMP accumulation.

Clinical Development and Therapeutic Indications

This compound is currently in various stages of clinical development for a range of inflammatory conditions, including psoriasis, atopic dermatitis, and ulcerative colitis.[7][8] The promising preclinical data on its mechanism of action and anti-inflammatory effects have provided a strong rationale for its investigation in these diseases.

Conclusion

This compound is a potent and selective PDE4 inhibitor that exerts its anti-inflammatory effects by modulating the cAMP signaling cascade. By preventing the degradation of cAMP in immune cells, this compound leads to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory mediators. This mechanism of action positions this compound as a promising therapeutic agent for the treatment of a variety of inflammatory disorders. Further research and clinical trials will continue to elucidate its full therapeutic potential and safety profile.

References

- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 2. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]

- 8. This compound advances to phase 3 following positive phase 2 results in UC - Medical Conferences [conferences.medicom-publishers.com]

The Preclinical Pharmacology of Mufemilast: A Technical Guide for Drug Development Professionals

Introduction

Mufemilast (also known as Hemay005) is a novel, orally administered small-molecule inhibitor of phosphodiesterase-4 (PDE4) developed by Tianjin Hemay Pharmaceutical.[1][2] As a selective PDE4 inhibitor, this compound is positioned at the forefront of oral therapies for a range of immune-mediated inflammatory diseases. It has progressed to late-stage clinical development, including Phase III trials for plaque psoriasis and Behçet's syndrome, with other indications such as atopic dermatitis and ulcerative colitis also under investigation.[1][3]

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound. While specific preclinical study data for this compound remains largely unpublished, this document elucidates its mechanism of action, contextualizes its potency within its drug class, and outlines the standard preclinical experimental frameworks used to evaluate such compounds. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's foundational science.

Core Mechanism of Action: Selective PDE4 Inhibition

The therapeutic effect of this compound is derived from its selective inhibition of the phosphodiesterase-4 (PDE4) enzyme. PDE4 is the predominant phosphodiesterase isoenzyme expressed in key immune and inflammatory cells, including T-cells, monocytes, macrophages, and neutrophils.[4][5] It plays a critical role in regulating intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger.[5]

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately modulates the expression of numerous pro- and anti-inflammatory genes. The key downstream effects are:

-

Downregulation of Pro-inflammatory Mediators: Increased cAMP signaling inhibits the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This leads to a reduction in the transcription and release of multiple pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-6, IL-12, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ).[6]

-

Upregulation of Anti-inflammatory Mediators: The cAMP/PKA pathway also leads to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[7]

This dual action of suppressing pro-inflammatory pathways while enhancing anti-inflammatory responses forms the basis of this compound's therapeutic potential across a spectrum of inflammatory disorders.

Pharmacodynamic Profile and Potency

This compound is described as a "highly potent" oral PDE4 inhibitor.[1][8] While the specific 50% inhibitory concentration (IC50) value for this compound has not been publicly disclosed, a comparison with other notable PDE4 inhibitors provides a benchmark for interpreting its potency within this therapeutic class. Potency is a key differentiator for PDE4 inhibitors, influencing both efficacy and the therapeutic window.

| Compound | IC50 (PDE4 Inhibition) | Status |

| This compound (Hemay005) | Not Publicly Disclosed | Phase III[8] |

| Roflumilast | ~0.8 nM | Approved[3][9] |

| Apremilast | ~74 nM | Approved[9] |

| Crisaborole | ~490 nM | Approved (Topical)[6] |

| ME3183 | 5-40x more potent than apremilast in inhibiting cytokine production | Phase II[8] |

| Table 1: Comparative Potency of Selected PDE4 Inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the PDE4 enzyme activity in vitro. Lower values indicate higher potency. Data is compiled from multiple sources for contextual comparison. |

Framework for Preclinical Evaluation

The preclinical assessment of a novel PDE4 inhibitor like this compound follows a structured workflow designed to establish its potency, selectivity, cellular activity, and in vivo efficacy before human trials.

Detailed Experimental Protocols

A. In Vitro Enzymatic Assay for PDE4 Inhibition

-

Objective: To determine the IC50 value of this compound against the PDE4 enzyme.

-

Methodology:

-

Enzyme Source: Recombinant human PDE4 (specifically subtypes like PDE4B or PDE4D, which are relevant to inflammation) is used.

-

Substrate: A radiolabeled substrate, [3H]cAMP, is added to the reaction mixture.

-

Incubation: The enzyme, substrate, and varying concentrations of the test compound (this compound) are incubated in a suitable buffer at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped. The product of the reaction is radiolabeled [3H]5'-AMP.

-

Separation: Unreacted [3H]cAMP is separated from the product [3H]5'-AMP, often using anion-exchange chromatography or scintillation proximity assay (SPA) beads.

-

Quantification: The amount of [3H]5'-AMP formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

-

B. Cellular Assay: LPS-Induced TNF-α Release in Human PBMCs

-

Objective: To assess the functional anti-inflammatory activity of this compound in a primary human cell system.

-

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells are plated in a 96-well plate in a standard culture medium (e.g., RPMI-1640).

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the wells to induce the production and release of TNF-α.

-

Incubation: The plates are incubated for an additional period (e.g., 18-24 hours) at 37°C.

-

Supernatant Collection: The cell culture supernatant is carefully collected.

-

Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The dose-dependent inhibition of TNF-α release by this compound is calculated, and an IC50 value for this cellular effect is determined.

-

C. In Vivo Efficacy Model: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

-

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a validated animal model of psoriasis.

-

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of a 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days. IMQ activates Toll-like receptor 7 (TLR7), inducing a robust inflammatory response that mimics human psoriatic plaques.[10]

-

Treatment: this compound is administered orally (e.g., via oral gavage) once or twice daily, starting either concurrently with IMQ application or in a therapeutic regimen after disease is established. A vehicle control group is run in parallel.

-

Clinical Scoring (Psoriasis Area and Severity Index - PASI): The severity of skin inflammation is scored daily based on erythema (redness), scaling, and skin thickness. Each parameter is scored on a scale (e.g., 0-4), and a cumulative PASI score is calculated.

-

Terminal Endpoints: At the end of the study, mice are euthanized.

-

Histology: Skin samples are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell infiltrate are quantified.

-

Cytokine Analysis: Skin or spleen tissue can be homogenized to measure the levels of key inflammatory cytokines (e.g., IL-17, IL-22, IL-23, TNF-α) via ELISA or qPCR.

-

-

Data Analysis: Statistical comparisons are made between the this compound-treated groups and the vehicle control group for PASI scores, epidermal thickness, and cytokine levels.

-

| Parameter | Endpoints & Expected Outcome with Effective PDE4 Inhibition |

| Clinical Score (PASI) | Reduction in cumulative score (reduced erythema, scaling, thickness). |

| Histopathology | Decreased epidermal thickness (acanthosis); reduced immune cell infiltration. |

| Pro-inflammatory Cytokines | Lowered skin/systemic levels of IL-17, IL-22, IL-23, TNF-α.[10] |

| Spleen Weight | Reduction in splenomegaly, an indicator of systemic inflammation. |

| Table 2: Key Efficacy Endpoints in the Imiquimod-Induced Psoriasis Mouse Model. |

Pharmacokinetic Profile

Specific preclinical pharmacokinetic (PK) data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, have not been published. However, as an orally administered small molecule intended for systemic action, its development would have involved extensive characterization. For context, oral PDE4 inhibitors like Roflumilast are generally well-absorbed, undergo metabolism (often via cytochrome P450 enzymes), and may have active metabolites that contribute to their overall therapeutic effect.[11] The dosing regimen used in this compound's clinical trials (e.g., 45 mg or 60 mg twice daily) was informed by these foundational preclinical PK and pharmacodynamic (PD) studies to ensure adequate drug exposure for target engagement.[12][13]

Conclusion

This compound is a potent, selective, oral PDE4 inhibitor that has demonstrated significant promise in clinical trials for psoriasis and other immune-mediated inflammatory diseases. Its mechanism of action is well-established within its class, revolving around the elevation of intracellular cAMP to suppress a wide array of pro-inflammatory mediators while promoting anti-inflammatory responses. Although detailed preclinical efficacy and pharmacokinetic data are not yet in the public domain, its advancement to Phase III studies strongly implies the successful completion of a robust preclinical program. The experimental frameworks and protocols described herein represent the standard pathway through which this compound's foundational pharmacological profile would have been established, providing the scientific basis for its ongoing development as a promising new oral therapy for patients with chronic inflammatory conditions.

References

- 1. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 10. Amelioration of imiquimod-induced psoriasis in the mice model by topical delivery of phosphodiesterase 4 inhibitor roflumilast incorporated nanoemulgel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www1.hkexnews.hk [www1.hkexnews.hk]

- 13. A Study to Evaluate the Efficacy and Safety of Hemay005 in the Treatment of Behçet Disease | MedPath [trial.medpath.com]

Mufemilast (HEM005) for Psoriasis: A Technical Guide for Researchers

An In-depth Review of the Mechanism of Action, Clinical Efficacy, and Safety Profile of a Novel PDE4 Inhibitor

This technical guide provides a comprehensive overview of Mufemilast (also known as HEMSO3), an orally administered, small molecule phosphodiesterase-4 (PDE4) inhibitor currently in late-stage clinical development for the treatment of moderate-to-severe plaque psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oral therapies for immune-mediated inflammatory diseases.

Core Mechanism of Action: PDE4 Inhibition in Psoriasis

This compound is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] PDE4 is a critical regulator of intracellular signaling in immune and inflammatory cells.[2][3] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP.[1]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][4] The modulation of these cytokines is central to the therapeutic effect of this compound in psoriasis, a disease driven by the IL-23/Th17 axis.[5]

Clinical Development Program

This compound is being developed by Tianjin Hemay Biotech for several autoimmune diseases, with the most advanced program being for plaque psoriasis.[6] The clinical development program has progressed to Phase III trials.[7]

Preclinical Data

While detailed preclinical data for this compound have not been extensively published, it is described as a highly potent PDE4 inhibitor.[7] In a mouse model transplanted with human psoriatic skin, this compound demonstrated therapeutic effects equivalent to Apremilast at similar exposure levels.[8]

Clinical Trials

This compound has been evaluated in Phase I, II, and III clinical trials for moderate-to-severe plaque psoriasis. However, the results from the Phase I and II studies have not been formally published.[7]

A pivotal Phase III clinical trial (NCT04102241) has been completed in China.[8][9] This was a randomized, double-blind, placebo-controlled study that enrolled 216 patients with moderate-to-severe chronic plaque psoriasis.[9] An additional Phase III trial (NCT04839328) is also underway to further evaluate the efficacy and safety of this compound.[2]

Clinical Efficacy Data

The primary efficacy endpoints in the psoriasis clinical trials for this compound are the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA).

Phase III Efficacy Results (NCT04102241)

The results from the 16-week placebo-controlled phase of the pivotal Phase III trial demonstrated the superiority of this compound 60 mg twice daily (BID) over placebo.[8][9]

| Efficacy Endpoint | This compound 60 mg BID (N=211) | Placebo (N=94) | p-value |

| PASI-75 Response Rate (%) | 53.6 | 16.0 | <0.0001 |

| sPGA Success (clear or almost clear) Rate (%) | 31.3 | 6.4 | <0.0001 |

| PASI-50 Response Rate (%) | 82.7 | 37.2 | <0.0001 |

| Data from a Phase III clinical trial presented at the American College of Rheumatology Conference 2023 and from HKEXnews filings.[8][9] |

Phase II Dose-Ranging Study (NCT04102241)

While detailed results are not fully published, a Phase II study evaluated this compound at doses of 15 mg, 30 mg, and 60 mg twice daily against a placebo in 216 individuals.[2] The Phase III trial identified 60 mg BID as the optimal dose.[9]

Safety and Tolerability Profile

The safety and tolerability of this compound have been assessed in its clinical trial program.

Adverse Events

The most common adverse events reported in clinical trials of this compound are primarily gastrointestinal in nature and are generally mild.[9] This is consistent with the known side-effect profile of other oral PDE4 inhibitors.[10][11] A detailed breakdown of the incidence of specific adverse events from the this compound trials is not yet publicly available.

Notably, in the Phase III clinical trial, there was no evidence to suggest that this compound induces depression or suicidal tendencies.[8] The trial also supported the safety of this compound in psoriasis patients with latent tuberculosis infection.[8]

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. However, a representative protocol for a Phase III, randomized, double-blind, placebo-controlled trial of an oral PDE4 inhibitor in moderate-to-severe plaque psoriasis is outlined below.

Representative Phase III Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of an oral PDE4 inhibitor compared to placebo in adults with moderate-to-severe plaque psoriasis.

Study Design:

-

Phase: III

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.

-

Duration: 16-week treatment period, followed by a long-term extension phase.

Patient Population:

-

Inclusion Criteria:

-

Adults aged 18 years or older.

-

Diagnosis of chronic plaque psoriasis for at least 6 months.

-

Psoriasis Area and Severity Index (PASI) score ≥ 12.

-

static Physician's Global Assessment (sPGA) score ≥ 3 (moderate to severe).

-

Body Surface Area (BSA) involvement ≥ 10%.

-

Candidate for systemic therapy or phototherapy.

-

-

Exclusion Criteria:

-

Previous treatment with the investigational drug or other PDE4 inhibitors.

-

Use of other systemic psoriasis therapies or phototherapy within a specified washout period.

-

Active or history of significant comorbidities that would interfere with the study.

-

Intervention:

-

Treatment Arm: Oral PDE4 inhibitor (e.g., this compound 60 mg) administered twice daily.

-

Control Arm: Matching placebo administered twice daily.

Endpoints:

-

Primary Endpoints:

-

Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI-75) at week 16.

-

Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 16.

-

-

Secondary Endpoints:

-

Proportion of patients achieving PASI-50 and PASI-90.

-

Change from baseline in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).

-

Safety and tolerability assessed by monitoring adverse events, laboratory parameters, and vital signs.

-

Conclusion and Future Directions

This compound has demonstrated significant efficacy and a manageable safety profile in a Phase III clinical trial for moderate-to-severe plaque psoriasis. As an oral therapy, it has the potential to be a valuable addition to the treatment armamentarium for this chronic inflammatory disease.

Further research and the publication of detailed results from the complete clinical trial program, including dose-ranging studies and long-term extension data, are eagerly awaited by the scientific community. These data will be crucial for fully understanding the therapeutic potential and positioning of this compound in the evolving landscape of psoriasis treatments. Comparative studies with other systemic agents will also be beneficial in defining its role in clinical practice.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. New and emerging oral therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]

- 7. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.hkexnews.hk [www1.hkexnews.hk]

- 9. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. dermatologytimes.com [dermatologytimes.com]

Investigating Mufemilast in Behçet's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mufemilast (Hemay-005) is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) currently under clinical development for various immune-mediated inflammatory diseases, including Behçet's disease. Behçet's disease is a chronic, relapsing inflammatory disorder characterized by a range of symptoms, including recurrent oral and genital ulcers, skin lesions, and uveitis. The underlying pathology involves a dysregulated immune response leading to vasculitis. This compound shares its mechanism of action with apremilast, a PDE4 inhibitor that has received regulatory approval for the treatment of oral ulcers associated with Behçet's disease. This technical guide provides a comprehensive overview of the investigation of this compound and its surrogate, apremilast, in models relevant to Behçet's disease, focusing on the mechanism of action, preclinical evidence, and clinical findings.

Mechanism of Action: PDE4 Inhibition

This compound and apremilast exert their anti-inflammatory effects by selectively inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP) in immune and other cells. The inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory response. The net effect is a reduction in the production of pro-inflammatory cytokines and an increase in the synthesis of anti-inflammatory mediators.

The key consequences of PDE4 inhibition by this compound include:

-

Downregulation of Pro-inflammatory Cytokines: Inhibition of the NF-κB pathway leads to decreased production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), IL-17, and interferon-gamma (IFN-γ).

-

Upregulation of Anti-inflammatory Cytokines: Increased cAMP levels promote the production of the anti-inflammatory cytokine IL-10.

-

Modulation of Immune Cell Function: PDE4 inhibition affects the function of various immune cells implicated in the pathogenesis of Behçet's disease, including Th1 and Th17 cells, and M1 macrophages, leading to a reduction in inflammatory cell recruitment and activation.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound Signaling Pathway.

Preclinical Data

Direct preclinical studies of this compound in specific Behçet's disease models are not extensively available in published literature. However, the preclinical data for apremilast, which shares the same mechanism of action, provides valuable insights into the potential efficacy of this compound.

In Vitro Studies

In vitro studies using human immune cells have been crucial in elucidating the molecular effects of apremilast. These studies typically involve the isolation of peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets, followed by stimulation in the presence or absence of the drug.

Table 1: In Vitro Activity of Apremilast

| Parameter | Cell Type/Condition | Result | Reference |

| IC50 for PDE4 Isoforms | Purified human PDE4 isoforms | 10 - 100 nM | [1] |

| TNF-α Inhibition | LPS-stimulated human PBMCs | Significant reduction | [2] |

| IL-23 Inhibition | LPS-stimulated human PBMCs | Significant reduction | [2] |

| IL-17 Inhibition | Stimulated human T-cells | Reduction in Th17 cells | [3] |

| IFN-γ Inhibition | Stimulated human T-cells | Reduction in Th1 cells | [3] |

| IL-10 Production | LPS-stimulated human PBMCs | Increased production | [2] |

In Vivo Animal Models

While no specific studies of this compound or apremilast in a Behçet's disease animal model have been published, the Herpes Simplex Virus (HSV)-induced mouse model is a well-established model that recapitulates several key features of the human disease. Below is a detailed protocol for this model, which could be utilized for the evaluation of PDE4 inhibitors like this compound.

Experimental Protocol: HSV-Induced Behçet's Disease Mouse Model

-

Animal Model: ICR mice are commonly used for this model.

-

Virus Strain: Herpes Simplex Virus Type 1 (HSV-1), KOS strain.

-

Induction of Disease:

-

The earlobes of the mice are scratched with a needle.

-

A solution containing HSV-1 is topically applied to the scratched area.

-

A second inoculation is typically performed one month after the initial infection.

-

-

Observation and Assessment:

-

Mice are monitored for the development of Behçet's-like symptoms, including skin ulcers (on the ear, neck, abdomen, back, or face), eye syndromes (uveitis), genital ulcers, arthritis, and gastrointestinal ulcers[1][4].

-

The presence of two or more symptoms is often considered indicative of a Behçet's-like syndrome[5].

-

Severity scores can be assigned to quantify the disease manifestations.

-

-

Therapeutic Intervention (Hypothetical for this compound):

-

This compound would be administered orally at various doses.

-

Treatment could be initiated before or after the onset of symptoms to evaluate prophylactic or therapeutic effects.

-

A vehicle control group would be included for comparison.

-

-

Outcome Measures:

-

Clinical scores of disease activity.

-

Histopathological analysis of affected tissues to assess inflammation and vasculitis.

-

Measurement of cytokine levels in serum or tissue homogenates.

-

Clinical Investigation: The RELIEF Study (Apremilast)

The efficacy and safety of apremilast for the treatment of oral ulcers associated with Behçet's disease were evaluated in a pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study known as the RELIEF trial (NCT02307513)[4].

Table 2: RELIEF Study (NCT02307513) Design and Key Parameters

| Parameter | Description |

| Study Phase | Phase 3 |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Patient Population | 207 adult patients with active Behçet's disease and at least 2 oral ulcers at randomization. |